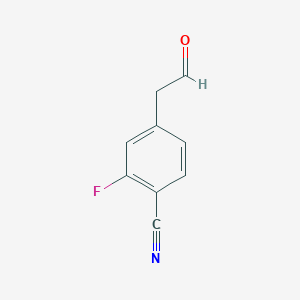

2-Fluoro-4-(2-oxoethyl)benzonitrile

Description

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoro-4-(2-oxoethyl)benzonitrile |

InChI |

InChI=1S/C9H6FNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,4-5H,3H2 |

InChI Key |

JEUFBPQAVLSWLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile

- Structure : Contains a trimethylsilyl-protected ethynyl group instead of the 2-oxoethyl moiety.

- Synthesis: Prepared via Sonogashira coupling of 4-iodoaniline with trimethylsilylacetylene (82% yield), involving PdCl₂(PPh₃)₂ and CuI catalysis in toluene .

- Key Differences : The ethynyl group enhances rigidity and electronic effects, making it suitable for conjugated materials. In contrast, the 2-oxoethyl group in the target compound offers a reactive ketone for further functionalization.

2-Fluoro-4-methoxyphenylacetonitrile

- Structure : Features a methoxy group at the para position and an acetonitrile group at the ortho position.

- Physical Properties : Higher polarity due to the methoxy group, likely influencing solubility in polar solvents. SMILES:

COC1=CC(F)=C(CC#N)C=C1. - Applications : Used in intermediates for agrochemicals; the methoxy group may enhance metabolic stability compared to the ketone in 2-fluoro-4-(2-oxoethyl)benzonitrile.

4-(2-Bromoacetyl)benzonitrile

- Structure : Contains a bromoacetyl group instead of 2-oxoethyl.

- Reactivity : The bromine atom enables nucleophilic substitution (e.g., in GSK-3 inhibitor synthesis), whereas the ketone in the target compound is more suited for condensation or reduction reactions .

- Applications : Critical for irreversible enzyme inhibition studies, highlighting how halogen vs. ketone substituents dictate biological activity.

DGAT2-iJ (3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5(4H)-ylidene}methyl)phenoxy]benzonitrile)

- Structure : A complex derivative with a thiazole ring and pyridyl substituent.

- Biological Activity : Acts as a selective DGAT2 inhibitor, demonstrating that extended conjugation and heterocyclic moieties enhance target specificity compared to simpler ketone derivatives .

Physical and Chemical Properties

Boiling/Melting Points :

- Solubility: The ketone in this compound enhances solubility in EtOAc, whereas trimethylsilyl groups (e.g., in ) improve solubility in non-polar solvents like hexane.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(2-oxoethyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling or substitution reactions. For example, PdCl₂(PPh₃)₂ and CuI catalysts in toluene with trimethylsilylacetylene have been used for analogous fluoro-benzonitrile derivatives, achieving yields >80% under inert atmospheres . Solvent selection (e.g., toluene or DMSO) and temperature control (40–80°C) are critical for minimizing side reactions. Post-reaction purification via crystallization (e.g., hexane) or column chromatography enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent effects (e.g., fluorine-induced deshielding). For a related compound, δ 7.57–7.64 (m, 3H) and δ 6.97 (d, J = 3.3 Hz, 1H) were observed in DMSO-d₆ .

- IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2227 cm⁻¹, C=O at ~1619 cm⁻¹) .

- Mass Spectrometry (EI) : Confirms molecular ion peaks (e.g., m/z 269 [M⁺] for a fluorinated analog) .

Q. How does the fluorine atom influence the compound’s electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the benzonitrile ring, directing nucleophilic attacks to meta/para positions. Computational studies (e.g., DFT) can model charge distribution and predict reactivity, as shown for benzonitrile derivatives with dipole moments >4.0 D . Experimental validation via Hammett constants or kinetic studies is recommended.

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for bioactive molecules. For example, hydantoin derivatives synthesized from similar fluorinated benzonitriles showed activity in enzyme inhibition assays . The oxoethyl group enables further functionalization (e.g., Schiff base formation or Michael additions) for drug candidate libraries.

Q. How can solubility and stability be assessed for this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Benzonitrile derivatives exhibit stability in anhydrous environments but may hydrolyze in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the oxoethyl group in nucleophilic additions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For analogous compounds, the oxoethyl group’s carbonyl carbon shows high electrophilicity (Mulliken charge ~+0.45), favoring nucleophilic attack by amines or thiols . Molecular dynamics simulations further assess solvent effects on reaction pathways.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. For ambiguous electron density, iterative refinement with restraints (e.g., AFIX commands) or alternative space group testing is advised. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency .

Q. How can regioselectivity challenges in substitution reactions be addressed?

- Methodological Answer :

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts often arise from overhalogenation or solvent adducts. LC-MS and 2D NMR (e.g., HSQC, HMBC) identify structural anomalies. For instance, a brominated byproduct in a related synthesis was traced to excess Br₂ in the reaction mixture . Kinetic studies (e.g., variable-temperature NMR) can elucidate competing pathways.

Q. How does the compound interact with metal surfaces, and what implications does this have for material science?

- Methodological Answer :

Surface-enhanced Raman spectroscopy (SERS) and XPS analyze adsorption on Ag, Au, or Fe-doped surfaces. Benzonitrile derivatives adsorb via nitrile or π-system interactions, influencing catalytic activity. Computational studies (e.g., MD simulations) model orientation effects, showing preferential binding of the nitrile group to transition metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.